molecular formula C10H12N2O2 B7796896 Hydroxycotinine CAS No. 108450-02-8

Hydroxycotinine

Cat. No. B7796896
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-DTWKUNHWSA-N
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Description

Trans-3-hydroxycotinine is an N-alkylpyrrolidine that is cotinine substituted at position C-3 by a hydroxy group (the 3R,5S-diastereomer). It is a N-alkylpyrrolidine, a member of pyridines, a pyrrolidine alkaloid and a member of pyrrolidin-2-ones. It is functionally related to a (-)-cotinine.

Scientific Research Applications

  • Metabolism and Disposition Kinetics : A study focused on the disposition kinetics of 3-HC in healthy smokers, including its metabolism to trans-3'-hydroxycotinine glucuronide. This research aimed to extend the understanding of nicotine metabolism, which could be useful in quantifying human exposure to nicotine from tobacco and in studying individual variability in nicotine metabolism (Benowitz & Jacob, 2001).

  • Biomarkers for Tobacco Smoke Exposure and Cytochrome P450 2A6 Activity : Another study described a liquid chromatography-tandem mass spectrometry method for determining cotinine and 3-HC in various biological fluids. This method is used to assess the extent of tobacco use and secondhand smoke exposure, as well as to phenotype individuals for cytochrome P450 2A6 activity, which is involved in nicotine metabolism (Jacob et al., 2011).

  • Withdrawal Symptoms and Addiction in Adolescents : A study investigated the associations between the rate of nicotine metabolism and various factors like cigarette consumption, addiction, and withdrawal symptoms in adolescent light smokers. The findings suggested that faster metabolizers of nicotine might experience greater withdrawal symptoms and possibly a higher risk of addiction (Rubinstein et al., 2008).

  • Monitoring Tobacco Use in Communities : A novel approach using wastewater analysis proposed measuring community tobacco use through the chemical analysis of nicotine metabolites like cotinine and 3-HC in urban wastewater. This method provides real-time, evidence-based estimates of tobacco consumption, complementing traditional epidemiological surveillance systems (Castiglioni et al., 2014).

  • Biomarker for Smoking Pregnant Women : A study assessed the use of cotinine and 3-HC as biomarkers to estimate cigarette smoking among pregnant women. The high conjugation of 3-HC with glucuronic acid and the correlation between its free and conjugated forms suggest its applicability as a biomarker of tobacco smoke exposure (Kedziora et al., 2007).

properties

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCJXZZNAUIQN-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873224
Record name trans-3'-Hydroxycotinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxycotinine

CAS RN

34834-67-8, 108450-02-8
Record name Hydroxycotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34834-67-8
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Record name Hydroxycotinine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R,5S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3'-Hydroxycotinine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34834-67-8
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Record name 3'-HYDROXYCOTININE, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Hydroxycotinine hemisuccinate was prepared as follows. In a glass tube, 19 mg of trans-3'-hydroxycotinine were dissolved in 1 ml of DMF. In this solution 21 mg of succinic anhydride were dissolved. After adding 20 μl of pyridine, the tube was covered (PARAFILM®) and incubated overnight at 37° C.
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
21 mg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydroxycotinine hemisuccinate succinic ester was prepared by adding to 1 ml of cotinine hemisuccinate 14 mg of N-hydroxysuccinimide (Sigma) and 23 mg of 1-ethyl-3-(dimethylaminopropyl) carbodiimide (Sigma) and incubating at room temperature for 3 ]]ours.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxycotinine
Reactant of Route 2
Hydroxycotinine
Reactant of Route 3
Hydroxycotinine
Reactant of Route 4
Hydroxycotinine
Reactant of Route 5
Hydroxycotinine
Reactant of Route 6
Hydroxycotinine

Citations

For This Compound
3,960
Citations
O West, P Hajek, H McRobbie - Psychopharmacology, 2011 - Springer
Rationale Individual differences in the rate of nicotine metabolism (RNM) could be related to dependence and success in stopping smoking. A range of studies have examined RNM …
Number of citations: 58 link.springer.com
JA Tanner, M Novalen, P Jatlow, MA Huestis… - … Biomarkers & Prevention, 2015 - AACR
Background: The highly genetically variable enzyme CYP2A6 metabolizes nicotine to cotinine (COT) and COT to trans-3′-hydroxycotinine (3HC). The nicotine metabolite ratio (NMR, …
Number of citations: 75 aacrjournals.org
T Tuomi, T Johnsson, K Reijula - Clinical chemistry, 1999 - academic.oup.com
Background: A method is described for the simultaneous analysis of nicotine and two of its major metabolites, cotinine and 3-hydroxycotinine, as well as for caffeine from urine samples. …
Number of citations: 146 academic.oup.com
NL Benowitz, P Jacob III - British journal of clinical …, 2001 - Wiley Online Library
Aims (3′R,5′S)‐trans‐3′‐hydroxycotinine (3‐HC) is a major metabolite of nicotine. The aim of this study was to characterize the disposition kinetics of 3‐HC in healthy smokers, …
Number of citations: 139 bpspubs.onlinelibrary.wiley.com
AZX Zhu, Q Zhou, LS Cox, JS Ahluwalia, NL Benowitz… - PLoS …, 2013 - journals.plos.org
Background CYP2A6 metabolizes nicotine to its primary metabolite cotinine and also mediates the metabolism of cotinine to trans-3′-hydroxycotinine (3HC). The ratio of 3HC to …
Number of citations: 44 journals.plos.org
IPI Van Overmeire, T De Smedt… - Nicotine & Tobacco …, 2016 - academic.oup.com
Introduction: Nicotine dependence and smoking frequency are critical factors for smoking cessation. The aims of this study are (1) to determine if nicotine dependence Fagerström Test …
Number of citations: 25 academic.oup.com
E Dagne, N Castagnoli Jr - Journal of Medicinal Chemistry, 1972 - ACS Publications
… , is the C-3 epimer of metabolic hydroxycotinine. The nmr spectrum of synthetic hydroxycotinine differs from that of metabolic hydroxycotinine principally in that the signals for the CH2’s, …
Number of citations: 81 pubs.acs.org
H McKennis Jr, LB Turnbull, ER Bowman… - The Journal of Organic …, 1963 - ACS Publications
… of the intermediates in our synthesis of hydroxycotinine, is an … aminocotinine to hydroxycotinine, 3-hydroxycotinine is considered … upon diazotization hydroxycotinine whichcontained two …
Number of citations: 38 pubs.acs.org
GB Neurath, M Dünger, D Orth, FG Pein - International archives of …, 1987 - Springer
… measurement of trans-3 '-hydroxycotinine in urine was achieved by gas chromatography of … -hydroxycotinine is an important metabolite of nicotine The fact that trans-3 '-hydroxycotinine …
Number of citations: 107 link.springer.com
CS Sosnoff, K Caron, JR Akins, K Dortch… - Nicotine and …, 2022 - academic.oup.com
Introduction The Population Assessment of Tobacco and Health (PATH) Study is a nationally representative cohort of tobacco product users and nonusers. The study’s main purpose is …
Number of citations: 5 academic.oup.com

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